molecular formula C10H12ClNO B8760103 N-[2-(2-chlorophenyl)ethyl]acetamide CAS No. 105871-20-3

N-[2-(2-chlorophenyl)ethyl]acetamide

Cat. No.: B8760103
CAS No.: 105871-20-3
M. Wt: 197.66 g/mol
InChI Key: BUWPHRTYGRCLKA-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12ClNO and an average molecular mass of 197.662 Da . This acetamide derivative features a 2-chlorophenethyl chain, making it a valuable intermediate in synthetic organic and medicinal chemistry research. It is particularly useful for constructing more complex molecules; for instance, related 2-chloro-N-phenylacetamide compounds are key reactants in the synthesis of novel isatin-based sulfonamides, which are a prominent class of compounds studied as potent inhibitors of carbonic anhydrase isoforms . These inhibitors are significant in physiological research and are investigated for their potential in targeting conditions such as solid tumors, where specific enzyme isoforms like hCA IX and XII are overexpressed . As a building block, this compound enables researchers to explore structure-activity relationships and develop new pharmacologically active agents. This compound is provided for research and development purposes in a laboratory setting. This product is intended for chemical synthesis and analysis by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

105871-20-3

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12ClNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

BUWPHRTYGRCLKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-[2-(2-chlorophenyl)ethyl]acetamide has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

  • Anticonvulsant Activity : Research has indicated that derivatives of acetamides, including those similar to this compound, exhibit anticonvulsant properties. Studies have shown that these compounds can modulate neuronal voltage-sensitive sodium channels, which are critical in controlling seizure activity in epilepsy models .
  • GABA Receptor Modulation : Some studies focus on the binding affinity of this compound derivatives to GABA receptors, suggesting potential applications in treating anxiety and other neuropsychiatric disorders .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's efficacy in various animal models:

  • In Vivo Studies : In animal models, compounds related to this compound have shown significant activity in maximal electroshock (MES) tests, indicating their potential as antiepileptic drugs (AEDs). For instance, certain derivatives have been tested for their protective effects against seizures induced by pentylenetetrazole .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds reveal that modifications to the acetamide structure can enhance anticonvulsant activity. This understanding is crucial for developing more effective AEDs .

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound IDED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound A52.30>500>9.56
Compound B28.10>100>3.6
Phenytoin28.10>100>3.6

ED50: Effective Dose for 50% of the population; TD50: Toxic Dose for 50% of the population.

Table 2: GABA Binding Affinity Studies

Compound IDBinding Affinity (nM)Activity Type
Compound A150Agonist
Compound B300Antagonist

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-[2-(2-chlorophenyl)ethyl]acetamide and related acetamide derivatives:

Compound Structural Features Synthesis Highlights Key Properties/Activities Ref.
This compound Ortho-chlorophenyl ethylacetamide; no additional substituents. Not explicitly detailed; likely involves acetylation of 2-(2-chlorophenyl)ethylamine. Limited toxicity data; potential applications inferred from structural analogs.
2-Chloro-N-phenethylacetamide Chloroacetamide group attached to phenethylamine. Derived from phenethylamine and chloroacetyl chloride. Increased electrophilicity due to chloroacetyl group; possible reactivity in nucleophilic substitutions.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl and thiazolyl groups; structural mimic of benzylpenicillin. Coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole via carbodiimide. Antibacterial potential; coordination ability for metal-ligand complexes.
2-(2-Methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide Methylphenyl and trichlorophenyl carbamothioyl groups. Multi-step synthesis involving thiourea formation. Enhanced lipophilicity due to trichlorophenyl group; possible pesticidal/herbicidal activity.
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Dichlorophenyl and 4-chloroaniline moieties. Amide coupling of dichlorophenylacetic acid with 4-chloroaniline. Structural analog of diclofenac; potential anti-inflammatory or analgesic properties.
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide Trichloroethyl and naphthyl groups; sterically bulky. C-amidoalkylation of naphthalene with trichloroacetamide intermediates. High halogen content may confer stability; toxicity concerns due to persistent halogenation.
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitroimidazol-2-yl}ethyl]acetamide Nitroimidazole and chlorophenyl groups. TDAE-mediated carbon–halogen bond activation and VNS reactions. Antiparasitic activity (superior to metronidazole); lower mutagenicity profile.

Key Comparative Insights :

Substituent Effects on Bioactivity: The presence of nitroimidazole (e.g., in compounds) correlates with antiparasitic and antimicrobial activity, attributed to the nitro group’s redox activity .

Synthetic Methodologies: TDAE (tetramethylaminoethylene) is employed in reductive carbon–halogen bond activation for nitroimidazole derivatives, enabling selective substitutions . Carbodiimide coupling (e.g., EDC/HCl) is widely used for amide bond formation in thiazole-containing analogs .

Physical and Toxicological Profiles :

  • Chlorine positioning (ortho vs. para/meta) affects melting points and solubility. For instance, nitroimidazole derivatives () exhibit melting points of 136–154°C, influenced by hydrogen bonding and crystallinity .
  • Toxicity : Chloroacetamides (e.g., ) may pose higher reactivity risks due to the chloroacetyl group, whereas nitroimidazoles () show mitigated mutagenicity despite potent bioactivity .

Applications :

  • Antimicrobials : Nitroimidazole derivatives () and thiazolyl acetamides () are prioritized for drug development.
  • Coordination Chemistry : Thiazolyl and amide groups enable ligand design for metal-organic frameworks .

Preparation Methods

Reaction Mechanism and Conditions

In this method, 2-(2-chlorophenyl)ethylamine reacts with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. The reaction typically proceeds at 0–5°C to minimize side reactions like over-acetylation. For example, a yield of 85% is achieved when using pyridine in dichloromethane at 273 K.

Table 1: Optimization of Direct Acetylation

Acetylating AgentBaseSolventTemperatureYield
Acetyl chloridePyridineDichloromethane0–5°C85%
Acetic anhydrideTriethylamineToluene25°C78%
Acetyl chlorideNaOHWater/THF10°C70%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) for amide C=O stretches (~1650 cm⁻¹) and nuclear magnetic resonance (NMR) for aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 3.4–3.6 ppm).

Multi-Step Synthesis via Intermediate Formation

Complex synthetic routes are employed when direct acetylation is hindered by steric or electronic factors.

Schotten-Baumann Reaction

This classical method involves reacting 2-(2-chlorophenyl)ethylamine with acetic anhydride in a biphasic system (water/dichloromethane) under vigorous stirring. Sodium hydroxide acts as the base, achieving yields up to 75%. The aqueous phase neutralizes acetic acid, driving the reaction to completion.

Coupling Reactions Using Carbodiimides

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between 2-(2-chlorophenyl)ethylamine and acetic acid. This method, conducted in dimethylformamide (DMF) at 0°C, yields 82% product with minimal racemization.

Table 2: Comparative Analysis of Multi-Step Methods

MethodReagentSolventYieldPurity
Schotten-BaumannAcetic anhydrideH₂O/DCM75%95%
EDC-mediated couplingEDC, HOAtDMF82%98%
Reductive aminationNaBH₃CNMeOH68%90%

Catalytic Methods and Reaction Optimization

Recent advances focus on catalytic systems to enhance efficiency and sustainability.

Phase Transfer Catalysis (PTC)

A patent by CN101538223A describes using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in a water/organic solvent system. This approach reduces reaction time from 12 hours to 3 hours, achieving 89% yield at 50°C.

Enzymatic Acetylation

Immobilized lipases (e.g., Candida antarctica Lipase B) acetylate 2-(2-chlorophenyl)ethylamine in ionic liquids, offering a solvent-free pathway. Yields of 76% are reported at 40°C, with enzyme recyclability up to five cycles.

Industrial-Scale Production Techniques

Scalable synthesis requires cost-effective and safe processes.

Continuous Flow Reactors

Microreactor systems enable rapid mixing and heat transfer, reducing reaction time to 10 minutes. A pilot-scale study achieved 91% yield using acetyl chloride and in-line neutralization.

Green Chemistry Approaches

Supercritical CO₂ as a solvent eliminates organic waste, with yields comparable to traditional methods (80%). Additionally, microwave-assisted synthesis reduces energy consumption by 40%.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Industrial Application

MethodCostScalabilityEnvironmental Impact
Direct acetylationLowHighModerate
PTCMediumHighLow
EnzymaticHighMediumVery Low
Continuous flowHighVery HighLow

Direct acetylation remains the most cost-effective, while continuous flow systems excel in scalability. Enzymatic methods, though expensive, align with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2-chlorophenyl)ethyl]acetamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution between 2-chloroacetamide and 2-(2-chlorophenyl)ethylamine under weak base conditions (e.g., K₂CO₃) in acetonitrile. Monitor reaction progress via TLC and optimize variables such as solvent polarity, temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Post-synthesis purification involves filtration to remove excess base and solvent evaporation under reduced pressure . For derivatives, consider C-amidoalkylation of aromatics using trichloroacetamide intermediates, followed by IR and ¹H/¹³C NMR for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Analytical Workflow :

  • FTIR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~550–750 cm⁻¹).
  • NMR : Use ¹H NMR to identify aromatic protons (δ 7.2–7.6 ppm) and methylene groups adjacent to the acetamide moiety (δ 3.4–3.8 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and chlorinated aromatic carbons.
  • Single-crystal XRD : Employ SHELX software for crystallographic refinement, particularly for resolving hydrogen bonding and molecular packing .

Q. How can researchers address solubility challenges during in vitro biological assays for this compound?

  • Strategies : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4). For hydrophobic derivatives, use cyclodextrin-based encapsulation or co-solvent systems (e.g., ethanol-water mixtures). Validate solubility via UV-Vis spectroscopy at λmax ≈ 260 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

  • Computational Framework :

  • Perform DFT calculations (B3LYP/6-311++G**) to map Molecular Electrostatic Potential (MESP) surfaces, identifying nucleophilic/electrophilic sites.
  • Analyze HOMO-LUMO gaps to predict charge transfer interactions; gaps <3 eV suggest high reactivity.
  • Compare computed IR spectra with experimental data to validate tautomeric forms or conformational stability .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved in structural studies of this compound?

  • Crystallographic Refinement :

  • Use SHELXL for high-resolution refinement, applying TWIN and BASF instructions to model twinned crystals.
  • For disordered chlorophenyl groups, employ PART and SUMP constraints to refine occupancy ratios. Validate with R1 values <5% and wR2 <15% .

Q. What mechanistic insights explain the antibacterial activity of 2-chlorophenyl acetamide derivatives?

  • Hypothesis Testing :

  • Conduct enzyme inhibition assays (e.g., β-lactamase or DNA gyrase) to identify target interactions.
  • Use molecular docking (AutoDock Vina) to simulate binding to active sites; prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Ser130 in β-lactamases).
  • Validate with MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, correlating activity with electron-withdrawing substituents on the phenyl ring .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?

  • Experimental Design :

  • Compare ¹H NMR chemical shifts in deuterated DMSO (polar aprotic) vs. CDCl₃ (non-polar). Look for keto-enol tautomerism via exchangeable NH protons (δ 8–10 ppm).
  • Supplement with variable-temperature NMR to assess thermodynamic stability of tautomers .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

  • Resolution Workflow :

Verify basis set adequacy in DFT calculations (e.g., upgrade to def2-TZVP for heavier atoms).

Check for solvent effects in experimental spectra; re-run computations with implicit solvation models (e.g., PCM).

If inconsistencies persist, consider alternative conformers or protonation states via potential energy surface (PES) scans .

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